molecular formula C20H19ClN2O2S B2450141 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate CAS No. 851126-53-9

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate

Cat. No.: B2450141
CAS No.: 851126-53-9
M. Wt: 386.89
InChI Key: FUCVBNDTKJEPNR-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a chlorophenylthio group, a methyl group, and a phenyl group, along with an isobutyrate ester. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate typically involves multiple steps, starting with the formation of the pyrazole ring One common method involves the reaction of hydrazine with an appropriate diketone to form the pyrazole core

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the ester group to an alcohol.

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amines, thiol derivatives

Scientific Research Applications

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

  • 4-((4-bromophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate
  • 4-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate
  • 4-((4-methylphenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate

Comparison: Compared to its analogs, 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorophenylthio group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-13(2)20(24)25-19-18(26-17-11-9-15(21)10-12-17)14(3)22-23(19)16-7-5-4-6-8-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCVBNDTKJEPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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